

Spectroscopic and Methodological Profile of 6-Aminopyrazine-2-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 6-Aminopyrazine-2-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **6-Aminopyrazine-2-carboxylic acid**, a heterocyclic compound of significant interest in pharmaceutical and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The spectroscopic data for **6-Aminopyrazine-2-carboxylic acid** is crucial for its identification, characterization, and quality control in research and development. While a complete experimental dataset for this specific molecule is not readily available in publicly accessible databases, the expected spectral characteristics can be inferred from the analysis of closely related pyrazine derivatives and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **6-Aminopyrazine-2-carboxylic acid**.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazine ring and the protons of the amine and carboxylic acid groups. The

chemical shifts are influenced by the electron-withdrawing nature of the pyrazine nitrogens and the carboxylic acid group, as well as the electron-donating effect of the amino group.

¹³C NMR: The carbon NMR spectrum will provide information on the chemical environment of each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to appear at the downfield end of the spectrum (around 165-185 ppm)[1]. The chemical shifts of the aromatic carbons in the pyrazine ring will be influenced by the nitrogen atoms and the substituents.

Table 1: Predicted NMR Data for **6-Aminopyrazine-2-carboxylic acid**

Analysis	Predicted Chemical Shift (ppm)	Notes
¹ H NMR	~8.0 - 9.0 (aromatic CH)	The exact shifts and coupling constants depend on the solvent and concentration.
~7.0 - 8.0 (NH ₂)	Broad signal, exchangeable with D ₂ O.	
~12.0 - 13.0 (COOH)	Very broad signal, exchangeable with D ₂ O.	
¹³ C NMR	~165 - 175 (C=O)	Carboxylic acid carbonyl.
~120 - 160 (Aromatic C)	Four distinct signals for the pyrazine ring carbons.	

Infrared (IR) Spectroscopy

The IR spectrum of **6-Aminopyrazine-2-carboxylic acid** will exhibit characteristic absorption bands corresponding to its functional groups.

Table 2: Predicted IR Absorption Data for **6-Aminopyrazine-2-carboxylic acid**

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	Stretching	3300 - 2500	Broad, Strong
N-H (Amine)	Stretching	3500 - 3300	Medium (two bands for primary amine)
C-H (Aromatic)	Stretching	3100 - 3000	Medium
C=O (Carboxylic Acid)	Stretching	1760 - 1690	Strong
C=N, C=C (Aromatic Ring)	Stretching	1600 - 1450	Medium to Strong
C-O (Carboxylic Acid)	Stretching	1320 - 1210	Strong
N-H (Amine)	Bending	1650 - 1580	Medium
O-H (Carboxylic Acid)	Bending	1440 - 1395 and 950 - 910	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 3: Predicted Mass Spectrometry Data for **6-Aminopyrazine-2-carboxylic acid**

Ion	m/z (Nominal)	Proposed Fragmentation
[M] ⁺	139	Molecular Ion
[M-OH] ⁺	122	Loss of hydroxyl radical from the carboxylic acid
[M-COOH] ⁺	94	Loss of the carboxyl group
[M-NH ₂] ⁺	123	Loss of the amino group

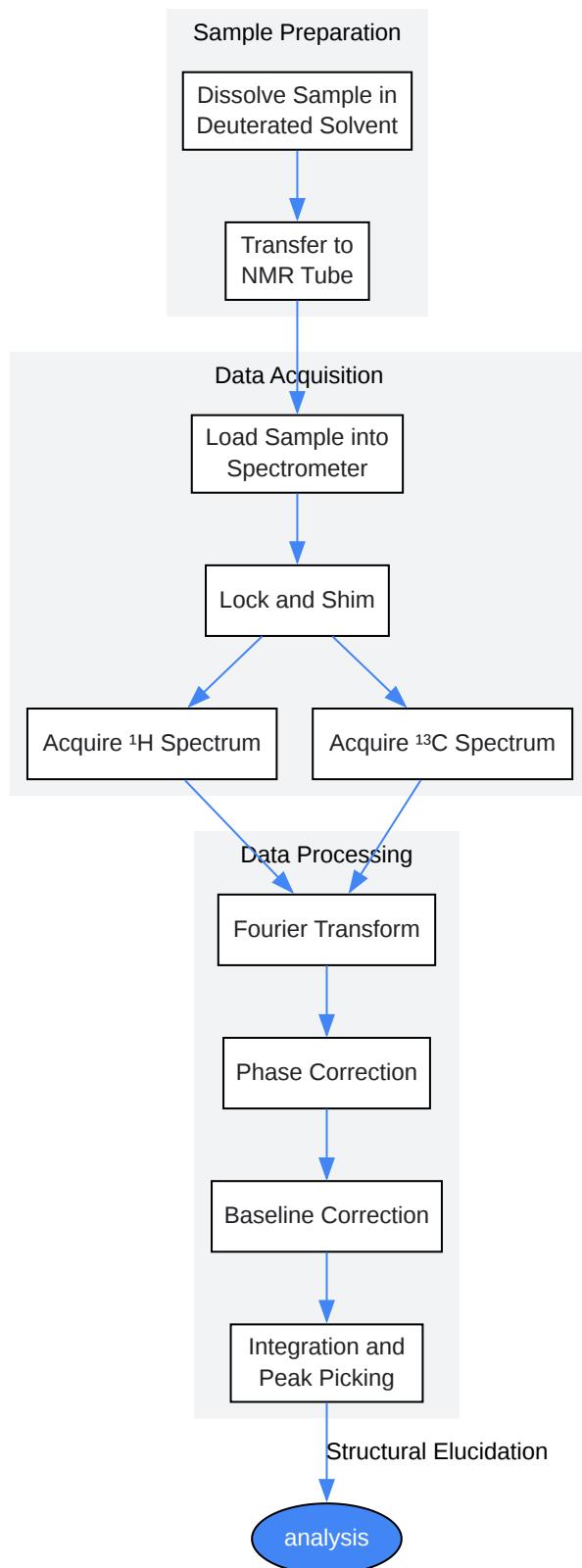
Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy Protocol

A general procedure for obtaining NMR spectra of pyrazine derivatives is as follows:

- Sample Preparation: Dissolve 5-25 mg of the solid **6-Aminopyrazine-2-carboxylic acid** in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup:
 - Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.



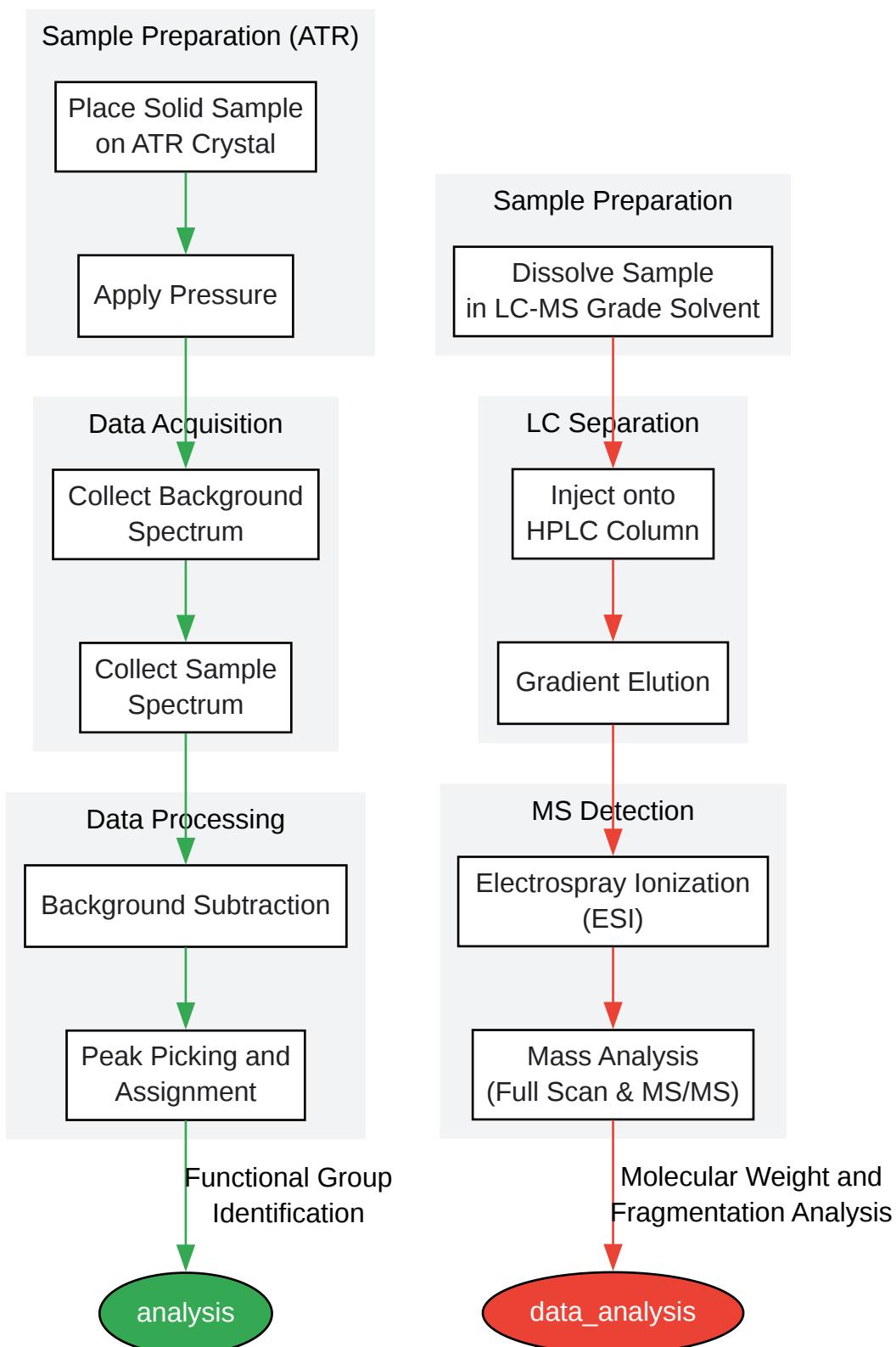
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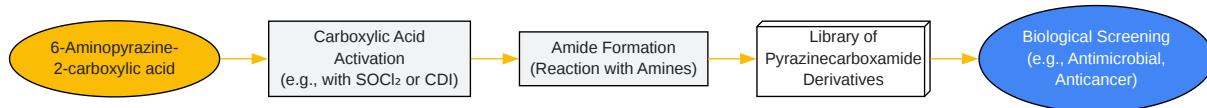
NMR Experimental Workflow

FT-IR Spectroscopy Protocol

For solid samples like **6-Aminopyrazine-2-carboxylic acid**, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

- Sample Preparation (ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect a background spectrum of the empty ATR setup.
 - Collect the sample spectrum. The instrument's software will automatically subtract the background.
 - Typically, spectra are collected over a range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .





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References

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